1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a piperidine ring substituted with a pyrimidin-4-yloxy group
Mechanism of Action
Target of action
Piperidine and pyrrolidine derivatives are known to interact with a wide variety of biological targets. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been found to inhibit tubulin polymerization .
Biochemical pathways
The affected pathways would also depend on the specific targets of the compound. For instance, some piperidine derivatives are known to affect signaling pathways related to cell proliferation and survival .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Heterocyclic compounds like piperidine and pyrrolidine are often used in drug design due to their ability to modify physicochemical parameters and obtain optimal ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some piperidine derivatives, for example, have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemical Analysis
Biochemical Properties
The piperidine derivatives, such as 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents
Cellular Effects
Piperidine derivatives have been shown to play important roles in cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion .
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activation or inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione intermediate.
Attachment of the Pyrimidin-4-yloxy Group: This step involves the reaction of the piperidine derivative with a pyrimidine compound, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl), depending on the specific reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and possibly in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxo-2-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-oxo-2-(3-pyrimidin-4-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-13-3-4-14(21)19(13)9-15(22)18-7-1-2-11(8-18)23-12-5-6-16-10-17-12/h5-6,10-11H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOOZGULFZDKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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